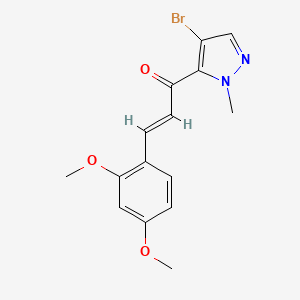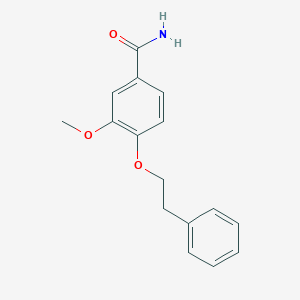
N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as GW-501516 or Cardarine, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as sports medicine, cancer research, and cardiovascular disease treatment.
作用機序
N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide works by activating the PPARδ pathway, which regulates genes involved in energy metabolism and fatty acid oxidation. This activation leads to an increase in the expression of genes involved in energy metabolism and fatty acid oxidation, which results in increased endurance and improved performance. In cancer cells, N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide induces apoptosis and inhibits angiogenesis by inhibiting the expression of genes involved in cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have several biochemical and physiological effects. In sports medicine, N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to increase endurance and improve performance by increasing the expression of genes involved in energy metabolism and fatty acid oxidation. In cancer research, N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease treatment, N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to improve lipid metabolism and reduce inflammation.
実験室実験の利点と制限
One of the advantages of using N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its ability to activate the PPARδ pathway, which regulates genes involved in energy metabolism and fatty acid oxidation. This activation leads to an increase in the expression of genes involved in energy metabolism and fatty acid oxidation, which can be useful in studying the effects of exercise and endurance training. However, one of the limitations of using N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its potential toxicity, which can lead to adverse effects on the liver and kidneys.
将来の方向性
There are several future directions for research on N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. One direction is to study the long-term effects of N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide on endurance and performance in athletes. Another direction is to investigate the potential applications of N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide in the treatment of cardiovascular disease and cancer. Additionally, further research is needed to determine the optimal dosage and administration of N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide to minimize potential toxicity.
合成法
N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that was first synthesized by GlaxoSmithKline in the 1990s. The synthesis method involves the reaction of 2-methyl-4-(trifluoromethyl)quinoline with chloroacetyl chloride to form 2-(2-methyl-4-(trifluoromethyl)quinolin-3-yl)acetyl chloride. This intermediate is then reacted with 2,4-dichlorophenylhydrazine to form the final product, N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide.
科学的研究の応用
N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been extensively studied for its potential applications in sports medicine, cancer research, and cardiovascular disease treatment. In sports medicine, N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to increase endurance and improve performance by activating the PPARδ pathway, which increases the expression of genes involved in energy metabolism and fatty acid oxidation. In cancer research, N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In cardiovascular disease treatment, N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has been shown to improve lipid metabolism and reduce inflammation.
特性
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-9-15(11-4-2-3-5-13(11)20-9)16(22)17(23)21-14-7-6-10(18)8-12(14)19/h2-8,20H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDYSUKORUXAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B5485279.png)
![(3R*,3aR*,7aR*)-1-(2-fluoro-6-methoxybenzoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5485285.png)
![1-(2,3-dimethoxybenzyl)-3-hydroxy-3-{[(4-methylbenzyl)amino]methyl}piperidin-2-one](/img/structure/B5485292.png)
![5-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}methyl)-1H-tetrazole](/img/structure/B5485298.png)

![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-1-isopropyl-1H-pyrazole-4-carboxamide](/img/structure/B5485322.png)
![N-cyclohexyl-2-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thio)acetamide](/img/structure/B5485343.png)



![3-[(1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}pyrrolidin-3-yl)methyl]benzamide](/img/structure/B5485370.png)
![N-[2-(cyclopentylthio)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5485374.png)